molecular formula C27H26N2O6S B2813077 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate CAS No. 851092-93-8

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate

Cat. No. B2813077
CAS RN: 851092-93-8
M. Wt: 506.57
InChI Key: VOJXDFIASYLOAV-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This structure is often found in various pharmaceuticals and agrochemicals . The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a phenyl group (a six-membered carbon ring), and an acetate group (derived from acetic acid). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrazole compounds can participate in a variety of reactions due to the presence of nitrogen atoms in the ring structure .

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-18-10-13-22(14-11-18)36(31,32)26-19(2)28-29(21-8-6-5-7-9-21)27(26)35-25(30)17-20-12-15-23(33-3)24(16-20)34-4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJXDFIASYLOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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